Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate is an organic compound belonging to the class of benzofuran derivatives.
Preparation Methods
The synthesis of Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . The reaction conditions include the use of an Fe(III) salt as a catalyst, an oxidant such as di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline. This method is advantageous due to the availability of starting materials and the high yield of the desired product .
Chemical Reactions Analysis
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring system can engage in π-π interactions with aromatic amino acids in protein active sites, influencing the compound’s biological activity . Additionally, the hydroxyl and carboxylate groups can form hydrogen bonds, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate: This compound lacks the additional phenyl group at position 7, which may influence its biological activity and binding affinity.
2,5-Diphenyl-1,3-oxazoline: Although structurally different, this compound shares some biological activities with benzofuran derivatives, such as anticancer and antibacterial properties.
Properties
Molecular Formula |
C23H18O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2,7-diphenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H18O4/c1-2-26-23(25)20-19-14-17(24)13-18(15-9-5-3-6-10-15)22(19)27-21(20)16-11-7-4-8-12-16/h3-14,24H,2H2,1H3 |
InChI Key |
WFLVUOOBVFSYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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